

Chemical structure and properties of Etilevodopa hydrochloride

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Compound of Interest

Compound Name: *Etilevodopa hydrochloride*

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Etilevodopa Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilevodopa hydrochloride is the ethyl ester prodrug of Levodopa, the most effective and widely used treatment for Parkinson's disease. The rationale behind the development of Etilevodopa was to improve upon the pharmacokinetic profile of Levodopa. By esterifying Levodopa, its solubility in the acidic environment of the stomach is increased, which is expected to lead to more rapid and consistent absorption in the small intestine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for **Etilevodopa hydrochloride**, intended to serve as a valuable resource for researchers in drug development and neuroscience.

Chemical Structure and Properties

Etilevodopa hydrochloride is a synthetic derivative of Levodopa. The addition of an ethyl ester group and its formulation as a hydrochloride salt alter its physical and chemical properties compared to the parent drug.

Table 1: Chemical Identification of **Etilevodopa Hydrochloride**

Identifier	Value
Chemical Name	L-Dopa ethyl ester hydrochloride
Synonyms	Levodopa Ethyl Ester Hydrochloride; O-Ethyl-DOPA Hydrochloride; 3,4-Dihydroxy-L-phenylalanine Ethyl Ester Hydrochloride
CAS Number	39740-30-2
Molecular Formula	C ₁₁ H ₁₆ ClNO ₄
Molecular Weight	261.70 g/mol

Table 2: Physicochemical Properties of **Etilevodopa Hydrochloride**

Property	Value	Source
Melting Point	240 °C (for a related Levodopa ethyl ester hydrochloride)	[1]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in DMSO. Good solubility in polar solvents such as water, ethanol, and methanol. Solubility is pH-dependent.	[1]

Note: The provided melting point is for a compound identified as Levodopa Ethyl Ester Hydrochloride but with a different CAS number and molecular formula. Caution should be exercised when using this value.

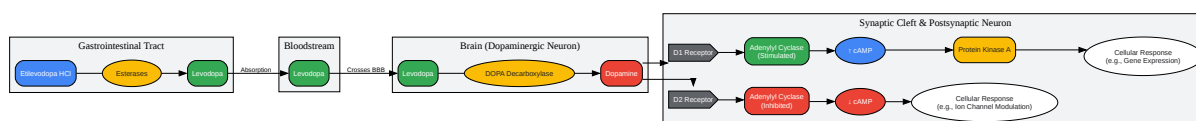
Mechanism of Action and Signaling Pathway

Etilevodopa is a prodrug that is pharmacologically inactive until it is metabolized in the body. Its mechanism of action is intrinsically linked to that of its active metabolite, Levodopa, and the subsequent conversion to dopamine.

Upon oral administration, **Etilevodopa hydrochloride**, with its enhanced solubility, is designed to rapidly pass from the stomach to the duodenum. In the gastrointestinal tract, it is quickly hydrolyzed by esterase enzymes into Levodopa and ethanol. The liberated Levodopa is then absorbed into the bloodstream and transported to the brain.

Once in the brain, Levodopa crosses the blood-brain barrier via the large neutral amino acid transporter. In dopaminergic neurons, Levodopa is converted to dopamine by the enzyme DOPA decarboxylase. This newly synthesized dopamine replenishes the depleted stores in the striatum of Parkinson's disease patients, thereby alleviating motor symptoms.

The therapeutic effects are mediated through the interaction of dopamine with its receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.



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Metabolism of Etilevodopa and Dopamine Signaling Pathway.

Pharmacokinetic and Clinical Data

Clinical studies have been conducted to evaluate the pharmacokinetic profile and efficacy of **Etilevodopa hydrochloride** in Parkinson's disease patients.

Table 3: Pharmacokinetic Parameters of Levodopa after Administration of **Etilevodopa hydrochloride** vs. Standard Levodopa/Carbidopa

Parameter	Etilevodopa/Carbidopa	Standard Levodopa/Carbidopa
Time to Maximum Plasma Concentration (t_{max}) of Levodopa	~30 minutes	~54 minutes
Maximum Plasma Concentration (C_{max}) of Levodopa	2.3 - 2.7 $\mu\text{g/mL}$	-

Table 4: Clinical Efficacy of **Etilevodopa hydrochloride** in Parkinson's Disease Patients with Motor Fluctuations

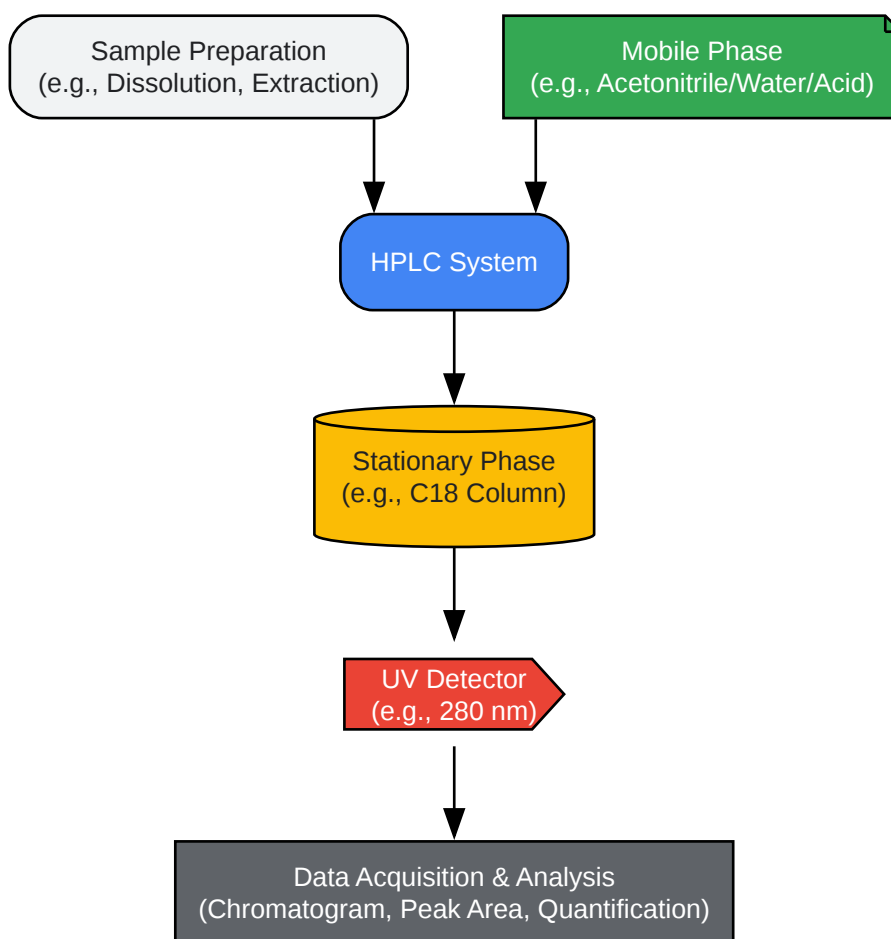
Outcome Measure	Etilevodopa/Carbidopa Group	Levodopa/Carbidopa Group
Reduction in Mean Total Daily "Off" Time	-0.85 hours	-0.87 hours

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Etilevodopa hydrochloride** are not readily available in the public domain, likely due to its status as a developmental drug that was not brought to market. However, based on the chemical nature of the compound and methods used for its active metabolite, Levodopa, the following workflows can be proposed.

Proposed Analytical Workflow for Etilevodopa Hydrochloride

A robust analytical method is crucial for the quantification of **Etilevodopa hydrochloride** in pharmaceutical formulations and biological matrices. A High-Performance Liquid Chromatography (HPLC) method would be the standard approach.



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Proposed HPLC Analytical Workflow for Etilevodopa HCl.

Methodology for HPLC Analysis (Adapted from Levodopa Protocols):

- Standard and Sample Preparation:
 - Prepare a stock solution of **Etilevodopa hydrochloride** reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
 - Prepare sample solutions by dissolving the formulation or extracting the analyte from the biological matrix.
- Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used for Levodopa and related compounds.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The exact ratio would need to be optimized for **Etilevodopa hydrochloride**.
- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
- Detection: UV detection at approximately 280 nm, which is the lambda max for the catechol moiety, is suitable.
- Injection Volume: Typically 10-20 μ L.
- Method Validation:
 - The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

Etilevodopa hydrochloride represents a chemically modified version of Levodopa designed to enhance its pharmacokinetic properties. While it ultimately was not commercialized, the principles behind its design and the data gathered from its preclinical and clinical evaluations provide valuable insights for the ongoing development of prodrug strategies for central nervous system disorders. This technical guide consolidates the available information on **Etilevodopa hydrochloride** to aid researchers in their understanding and potential future investigations of this and related compounds.

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References

- 1. solubilityofthings.com [solubilityofthings.com]
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